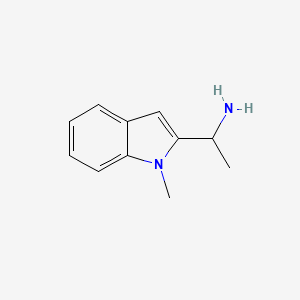
1-(1-Methyl-1h-indol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1h-indol-2-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form indoles . For this specific compound, the reaction of 1-methylindole with ethylamine under controlled conditions can yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, alkylating agents
Major Products Formed:
Oxidation: Formation of oxides and ketones
Reduction: Formation of reduced amines and hydrocarbons
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
1-(1-Methyl-1h-indol-2-yl)ethan-1-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential.
Comparison with Similar Compounds
- 1-(1-Methyl-1H-indol-3-yl)-1-ethanone
- 1-Methyl-1H-indol-2-ylboronic acid
Comparison: 1-(1-Methyl-1h-indol-2-yl)ethan-1-amine is unique due to its specific amine group at the ethan-1 position, which imparts distinct chemical and biological properties. Compared to 1-(1-Methyl-1H-indol-3-yl)-1-ethanone, which has a ketone group, the amine group in this compound allows for different reactivity and interactions with biological targets. Similarly, 1-Methyl-1H-indol-2-ylboronic acid, with a boronic acid group, exhibits different chemical behavior and applications.
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(1-methylindol-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-8(12)11-7-9-5-3-4-6-10(9)13(11)2/h3-8H,12H2,1-2H3 |
InChI Key |
XYMCJXGZRAPBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


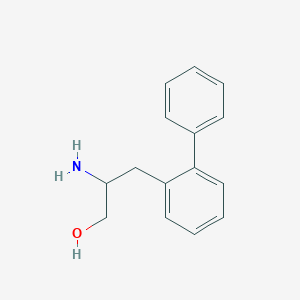
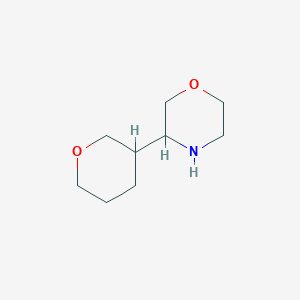
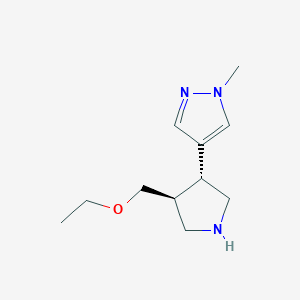
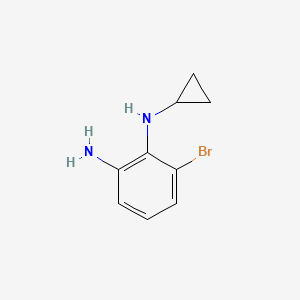

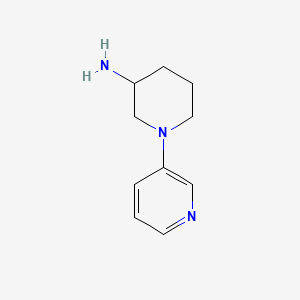
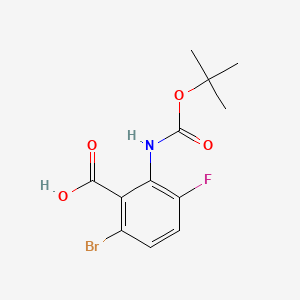
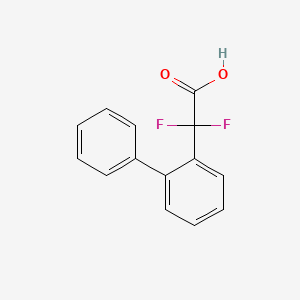
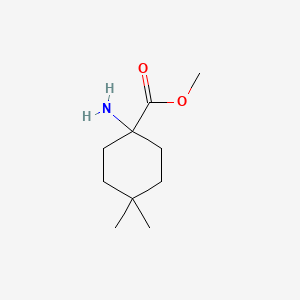
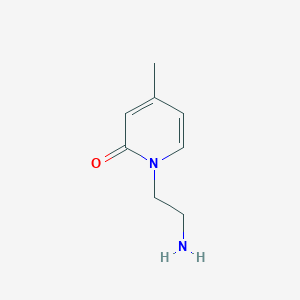

![5-{[(5-Bromo-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide](/img/structure/B13622873.png)
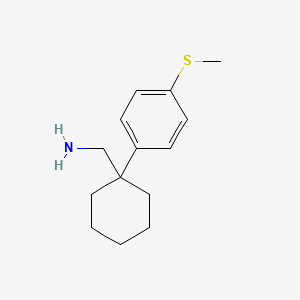
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)
